

Application Notes and Protocols for ^1H NMR Spectrum Analysis of 2-Nitrofuran

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Compound of Interest

Compound Name: 2-Nitrofuran

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These application notes provide a comprehensive overview of the analysis of **2-Nitrofuran** using proton Nuclear Magnetic Resonance (^1H NMR) spectroscopy. This document includes a summary of expected spectral data, a detailed experimental protocol for sample analysis, and workflow diagrams to illustrate the process.

Introduction

2-Nitrofuran is a heterocyclic organic compound with the chemical formula $\text{C}_4\text{H}_3\text{NO}_3$. As a fundamental scaffold in various pharmacologically active compounds, understanding its structural properties is crucial. ^1H NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise arrangement of protons within the **2-Nitrofuran** molecule can be determined. This information is vital for structure verification, purity assessment, and as a starting point for the analysis of more complex derivatives in drug discovery and development.

^1H NMR Spectral Data of 2-Nitrofuran

Obtaining precise, experimentally verified ^1H NMR data for **2-nitrofuran** from publicly accessible databases and literature has proven challenging. While the existence of its ^1H NMR spectrum is documented, specific and reliable values for chemical shifts and coupling constants are not readily available in a consolidated format.

However, based on the general principles of NMR spectroscopy and data from similar furan derivatives, the following is an expected pattern for the ^1H NMR spectrum of **2-nitrofuran**. The furan ring contains three protons, labeled H3, H4, and H5.

- H5: Expected to be the most downfield signal due to the deshielding effects of the adjacent oxygen atom and the nitro group. It should appear as a doublet of doublets.
- H3: Also significantly deshielded by the adjacent nitro group. It is expected to be a doublet of doublets.
- H4: Typically the most upfield of the three furan protons. It should also appear as a doublet of doublets.

For accurate analysis, it is imperative to acquire a high-resolution ^1H NMR spectrum of a pure sample of **2-nitrofuran**. The data presented below is a placeholder for experimentally determined values.

Table 1: ^1H NMR Spectral Data for **2-Nitrofuran**

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H3	Data not available	dd	J3-4, J3-5
H4	Data not available	dd	J4-3, J4-5
H5	Data not available	dd	J5-3, J5-4

Note: The actual chemical shifts and coupling constants need to be determined experimentally.

Experimental Protocol: ^1H NMR Analysis of **2-Nitrofuran**

This protocol outlines the steps for acquiring a ^1H NMR spectrum of **2-nitrofuran**.

1. Materials and Equipment

- **2-Nitrofuran** sample

- Deuterated solvent (e.g., Chloroform-d, CDCl_3 ; or Dimethyl sulfoxide-d₆, DMSO-d_6)
- NMR tube (5 mm)
- Pipettes and pipette bulbs
- Vortex mixer
- NMR spectrometer (e.g., 400 MHz or higher)

2. Sample Preparation

- Weigh approximately 5-10 mg of the **2-nitrofuran** sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3) in a small vial.
- Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
- Transfer the solution into a clean, dry 5 mm NMR tube.
- Cap the NMR tube securely.

3. NMR Spectrometer Setup and Data Acquisition

- Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
- Place the sample in the NMR spectrometer's autosampler or manually insert it into the magnet.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve a homogeneous field, which is indicated by a sharp and symmetrical lock signal.
- Set the appropriate acquisition parameters, including:
 - Pulse sequence (e.g., a standard single-pulse experiment)

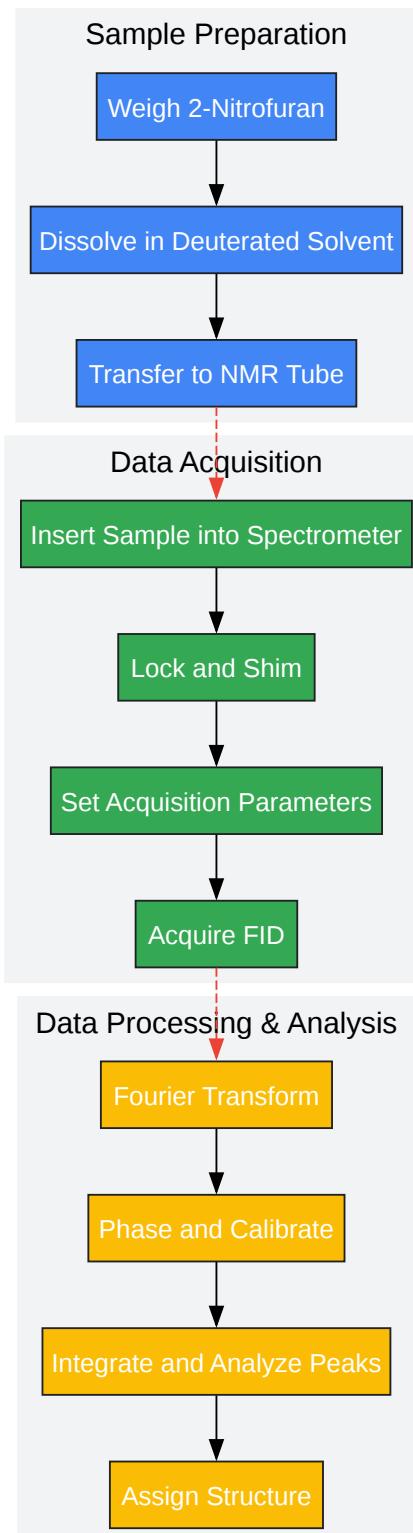
- Number of scans (e.g., 16 or 32 for a sufficient signal-to-noise ratio)
- Spectral width (e.g., -2 to 12 ppm)
- Acquisition time (e.g., 2-4 seconds)
- Relaxation delay (e.g., 1-5 seconds)
- Acquire the Free Induction Decay (FID).

4. Data Processing and Analysis

- Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
- Phase the spectrum to ensure all peaks are in the positive absorptive mode.
- Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl_3).
- Integrate the signals to determine the relative number of protons for each peak.
- Identify the multiplicity (singlet, doublet, triplet, etc.) and measure the coupling constants (J) for each signal.
- Assign the peaks to the respective protons in the **2-nitrofuran** molecule.

Visualizations

The following diagrams illustrate the key aspects of the ^1H NMR analysis of **2-nitrofuran**.

Workflow for ^1H NMR Analysis[Click to download full resolution via product page](#)

Caption: Workflow of ^1H NMR spectrum analysis.

Caption: Proton relationships in **2-Nitrofuran**.

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